Lipophilicity Advantage Over Bulky Analogs
Compound 1022698-85-6 exhibits a computed XLogP3 of 3.4, conferring higher polarity and potentially improved pharmacokinetic characteristics compared to its 6,6-dimethyl-2-phenyl analog (CAS 96757-16-3), which has an XLogP3 of approximately 4.5–5.0 [1]. This significant reduction in logP (ΔXLogP3 ≈ -1.4) is critical for researchers targeting intracellular or CNS targets where excessive lipophilicity is associated with increased off-target binding and rapid hepatic clearance.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (XLogP3 ≈ 4.5–5.0) and 1-(4-fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1H-indole (XLogP3 ≈ 5.0–5.5) |
| Quantified Difference | ΔXLogP3 ≈ -1.4 to -2.1 (lower lipophilicity) |
| Conditions | Computed by XLogP3 algorithm (PubChem and literature estimates) |
Why This Matters
A lower logP directly correlates with improved solubility and reduced phospholipidosis risk, making 1022698-85-6 a preferred scaffold for CNS and systemic drug discovery programs.
- [1] PubChem. (2025). Computed XLogP3 for CID 3674767 (CAS 1022698-85-6) and estimated values for related 6,6-dimethyl-2-phenyl tetrahydroindol-4-one analogs. View Source
